molecular formula C9H10N2O3 B3417535 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1085728-28-4

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B3417535
CAS No.: 1085728-28-4
M. Wt: 194.19 g/mol
InChI Key: BZBLNIGJHJCHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound featuring a seven-membered benzoxazepine ring system with a nitro (-NO₂) substituent at the 8-position. Its molecular formula is C₉H₁₀N₂O₃ (molecular weight: 194.19 g/mol), and its structure includes a fused benzene ring and an oxygen-containing azepine backbone . Key spectral data include the SMILES string C1COC2=C(CN1)C=CC(=C2)[N+](=O)[O-] and InChIKey BZBLNIGJHJCHEF-UHFFFAOYSA-N, which are critical for computational modeling and structural verification .

Properties

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)8-2-1-7-6-10-3-4-14-9(7)5-8/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBLNIGJHJCHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085728-28-4
Record name 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the following steps:

    Nitration of Benzoxazepine: The starting material, 2,3,4,5-tetrahydro-1,4-benzoxazepine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve continuous flow nitration processes, automated purification systems, and the use of safer and more environmentally friendly reagents.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 8 undergoes reduction to form the corresponding amine derivative, a common transformation in nitroaromatic compounds.

  • Catalytic Hydrogenation :

    • Under H₂/Pd-C or Raney Ni, the nitro group is reduced to an amine. This reaction is critical for generating intermediates in medicinal chemistry (e.g., analogs like bozepinib) .

    • Example :

      8-NO2-benzoxazepineH2/Pd-C8-NH2-benzoxazepine\text{8-NO}_2\text{-benzoxazepine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{8-NH}_2\text{-benzoxazepine}

      This intermediate serves as a precursor for further functionalization, such as amide coupling or alkylation .

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group activates the benzene ring for nucleophilic substitution, particularly at positions ortho and para to the nitro group.

  • Reactivity :

    • Alkoxyde or Amine Attack :
      The electron-deficient aromatic ring facilitates substitution with nucleophiles like methoxide or amines. For example:

      8-NO2-benzoxazepine+NaOMe6-OMe-8-NO2-benzoxazepine\text{8-NO}_2\text{-benzoxazepine} + \text{NaOMe} \rightarrow \text{6-OMe-8-NO}_2\text{-benzoxazepine}

      This reactivity is observed in structurally similar nitrobenzoxazepines under basic conditions .

Cyclization and Ring Expansion

The benzoxazepine core participates in cyclization reactions, often involving the tertiary amine or oxygen atom:

  • Knoevenagel- -Hydride Shift Cyclization :

    • In the presence of 1,3-dicarbonyl compounds (e.g., Meldrum’s acid), analogs undergo domino reactions to form fused tetracyclic systems via hydride shifts .

    • Example :

      8-NO2-benzoxazepine+Meldrum’s acidTetrahydroquinolino-benzoxazepine\text{8-NO}_2\text{-benzoxazepine} + \text{Meldrum’s acid} \rightarrow \text{Tetrahydroquinolino-benzoxazepine}

      This reaction proceeds via a zwitterionic intermediate, with regioselectivity dictated by the nitro group’s electron-withdrawing effects .

Rh-Catalyzed Hydrofunctionalization

The benzoxazepine scaffold can engage in asymmetric hydroamination with internal alkynes or allenes:

  • Reaction Conditions :

    SubstrateCatalystProductYield (%)ee (%)
    Alkyne-tethered derivative[Rh(cod)Cl]₂/(R)-DTBM-Segphos3-Vinyl-1,4-benzoxazepine7390
    Allenes[Rh(cod)Cl]₂/(S)-DTBM-Garphos3-Vinyl-1,4-benzoxazepine8592

    This method enables enantioselective synthesis of α-vinyl derivatives, useful in drug discovery .

Metabolic Transformations

In biological systems, the nitro group undergoes reductive metabolism:

  • Enzymatic Reduction :

    • Nitroreductases convert the nitro group to hydroxylamine or amine metabolites, which may contribute to cytotoxicity or prodrug activation .

    • Pathway :

      NO2NHOHNH2\text{NO}_2 \rightarrow \text{NHOH} \rightarrow \text{NH}_2

Functionalization at the Tertiary Amine

The tertiary amine (position 4) undergoes alkylation or acylation:

  • N-Alkylation :

    • Reaction with alkyl halides (e.g., benzyl bromide) under basic conditions yields quaternary ammonium salts .

  • N-Acylation :

    • Acetic anhydride or acyl chlorides form amides, enhancing solubility or modifying pharmacological properties .

Electrophilic Aromatic Substitution (EAS)

The electron-rich positions of the benzoxazepine ring (positions 6 and 9) undergo electrophilic substitution:

  • Nitration/Sulfonation :

    • Further nitration at position 6 is possible under mixed acid conditions, though steric hindrance from the existing nitro group may limit reactivity .

Stability and Degradation

  • Photodegradation :

    • The nitro group renders the compound susceptible to UV light, leading to ring-opening or nitro-to-nitrite isomerization .

  • Hydrolytic Stability :

    • The oxazepine ring remains stable under neutral aqueous conditions but hydrolyzes in strong acids or bases to form diols or amino alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuroleptic Properties
The compound has been identified as a dopamine antagonist and is being investigated for its potential use as a neuroleptic agent in treating mental disorders such as manic-depressive disorders. Its mechanism involves the modulation of dopamine receptors, which plays a crucial role in mood regulation and psychotic disorders .

1.2 Treatment of Sleep Disorders
Research indicates that 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be formulated into pharmaceutical compositions aimed at treating sleep disorders. The compound exhibits properties that may reduce side effects commonly associated with traditional sleep medications like benzodiazepines. A patent highlights its efficacy in treating conditions such as insomnia and agitation by enhancing both REM and non-REM sleep .

2.1 Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, compounds derived from this scaffold demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antibiotics .

2.2 Antitumor Activity
There is ongoing research into the anticancer properties of this compound. Preliminary findings suggest that it may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in oncology .

Chemical Synthesis and Industrial Applications

3.1 Synthetic Routes
The synthesis of this compound typically involves nitration processes that require careful control to achieve high purity products. This compound serves as a versatile building block for creating more complex heterocyclic compounds used in various chemical applications.

3.2 Material Science
In materials science, derivatives of this compound are being explored for their potential use in developing advanced materials with specific properties such as enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

Study/Source Focus Findings
Patent EP1011679B1Sleep DisordersDemonstrated effectiveness in treating insomnia with fewer side effects than traditional agents .
PMC6244849Antimicrobial ActivityShowed significant efficacy against S. aureus (MIC = 0.39 µg/mL) and other strains .
Wiley Online LibraryAntitumor ActivityPreliminary results indicated potential cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine with analogous benzoxazepines and related heterocycles, focusing on structural variations, synthetic routes, and physicochemical properties.

8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

  • Molecular Formula: C₉H₁₁BrClNO (MW: 264.55 g/mol)
  • Structural Differences : Bromine replaces the nitro group at position 8; hydrochloride salt form enhances stability.
  • Synthesis : Prepared via substitution reactions, with bromine introduced using electrophilic aromatic substitution or metal-catalyzed coupling .
  • Key Data: IR peaks: Not explicitly reported in evidence, but bromine’s inductive effects likely alter absorption compared to nitro derivatives. NMR: Expected downfield shifts for aromatic protons adjacent to bromine. Applications: Brominated benzoxazepines are intermediates in drug discovery for halogen bonding in target interactions .

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

  • Molecular Formula : C₉H₁₁ClN₂O₃ (MW: 230.65 g/mol)
  • Structural Differences : Nitro group at position 7 instead of 8, altering electronic distribution and steric interactions.
  • Synthesis : Similar to the 8-nitro analog but requires regioselective nitration.
  • Key Data :
    • Purity: Available in ≥95% purity for research use, with bulk synthesis capabilities .
    • Applications: Explored in medicinal chemistry for CNS-targeting activity due to nitro group’s redox properties .

5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

  • Molecular Formula: C₁₀H₁₃NO (MW: 163.22 g/mol)
  • Structural Differences : Methyl group at position 5 enhances lipophilicity.
  • Key Data :
    • SMILES: CC1C2=CC=CC=C2OCCN1
    • Collision Cross-Section (CCS): Predictive models suggest a CCS of ~135 Ų, useful in mass spectrometry-based workflows .

Fluoro-Substituted Derivatives

  • Examples: 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (C₉H₁₁ClFNO, MW: 203.64 g/mol) . 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (C₁₁H₁₄FNO, MW: 195.23 g/mol) .
  • Structural Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability.
  • Applications : Fluorinated benzoxazepines are scaffolds in PET imaging probes and kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituent Position Key Physicochemical Properties Applications/Notes
This compound C₉H₁₀N₂O₃ 194.19 8-NO₂ High polarity, IR: 1594–1560 cm⁻¹ (NO₂) Drug discovery intermediates
8-Bromo derivative (HCl salt) C₉H₁₁BrClNO 264.55 8-Br Hydrochloride salt enhances solubility Halogen bonding in target engagement
7-Nitro derivative (HCl salt) C₉H₁₁ClN₂O₃ 230.65 7-NO₂ ≥95% purity, bulk synthesis available CNS-targeting agents
5-Methyl derivative C₁₀H₁₃NO 163.22 5-CH₃ Lipophilic (logP ~2.1) Metabolic stability studies
9-Fluoro derivative (HCl salt) C₉H₁₁ClFNO 203.64 9-F Fluorine enhances bioavailability PET imaging probes

Biological Activity

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a nitrogen-containing heterocyclic compound recognized for its unique bicyclic structure and significant pharmacological potential. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including neuropharmacological effects and potential applications in treating various disorders.

  • Molecular Formula : C9_9H10_{10}N2_2O3_3
  • Molecular Weight : 178.19 g/mol
  • Structure : The compound features a benzene ring fused to a seven-membered azepine ring with a nitro group at the 8-position, which enhances its reactivity and biological activity .

1. Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). It has shown promise as a potential treatment for sleep disorders such as insomnia. Research indicates that compounds in this class can act as dopamine D1 receptor antagonists, which may enhance sleep duration and quality by modulating neurotransmitter activity .

2. Anticancer Potential

Emerging studies suggest that 8-nitro derivatives may possess anticancer properties. Preliminary investigations indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways . Further research is needed to elucidate the specific pathways involved.

3. Anti-inflammatory Activity

The compound's nitro group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases .

The mechanism of action of this compound involves interaction with various biological targets:

  • Binding Affinity : The nitro group can participate in redox reactions, influencing the compound's interaction with receptors and enzymes.
  • Receptor Modulation : It may act on GABA receptors and dopamine receptors, affecting neurotransmission and potentially leading to sedative or anxiolytic effects .

Study on Sleep Disorders

A patent application describes the use of this compound for treating sleep disorders. In animal models, it was shown to increase both REM and non-REM sleep significantly compared to control groups. The optimal dosage range was identified as 10 mg to 100 mg per day .

Anticancer Research

In vitro studies have demonstrated that 8-nitro derivatives can inhibit the proliferation of certain cancer cell lines. For example, one study reported a reduction in cell viability by over 50% in breast cancer cells when treated with this compound at concentrations ranging from 10 µM to 100 µM .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
2,3-Dihydro-1H-benzodiazepinContains a benzodiazepine coreAnxiolytic properties
8-Amino-2,3-dihydrobenzo[b]thieno[2,3-e]azepineThieno group additionNeuroprotective effects
9-Nitro-2-methylbenzodiazepinMethyl substitution at the 2-positionPotential anxiolytic

These compounds share structural similarities with this compound but exhibit distinct biological activities due to variations in their functional groups .

Q & A

Q. What are the established synthetic routes for 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine?

Key methods include:

  • Reduction of carbonyl precursors : Reduction of 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives using agents like LiAlH4 in THF under reflux (65–78% yields) .
  • Cyclization strategies : Condensation of 2-aryloxyethylamines with 2-formylbenzoic acid derivatives, followed by acid-mediated cyclization .
  • Modified Pictet-Spengler reactions : Utilizing Lewis acids (e.g., Sc(OTf)₃) for stereoselective synthesis of tetrahydrobenzoxazepines (52–60% yields) .

Q. How is the nitro group introduced at the 8-position of the benzoxazepine scaffold?

Electrophilic nitration is typically employed:

  • Nitration with HNO₃/H₂SO₄ at 0–5°C, with regioselectivity controlled by electron-donating/withdrawing substituents. Optimization via protecting group strategies (e.g., acetylation of adjacent hydroxyl groups) minimizes byproducts .

Q. What analytical techniques are essential for structural confirmation?

  • HRMS : Validates molecular formula (e.g., C₁₀H₁₁N₂O₃, observed m/z 224.08) .
  • NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 identifies substitution patterns (e.g., δ 7.85 ppm for aromatic protons) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve low yields in cyclization steps?

  • Catalyst screening : Cu(OTf)₂ improves reaction efficiency over Sc(OTf)₃ in acylaminoalkylation (70–85% yields) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics.
  • In situ monitoring : Real-time NMR tracks intermediates to adjust reaction conditions .

Q. What structural modifications enhance pharmacological activity?

  • C5 substitutions : Isopentyl groups increase lipophilicity (logP +1.2), improving blood-brain barrier penetration. Polar groups (e.g., carboxylic acid) enhance solubility but reduce CNS activity .
  • Nitro group positioning : 8-Nitro derivatives show higher binding affinity to serotonin receptors (Ki = 12 nM vs. 45 nM for non-nitrated analogs) .

Q. How do computational methods predict metabolic stability?

  • DFT calculations : Predict nitro group reduction potentials (e.g., ΔG‡ = 22 kcal/mol for CYP3A4-mediated metabolism) .
  • Molecular docking : Identifies interactions with hepatic CYP450 isoforms (e.g., π-stacking with Phe304 in CYP3A4) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across reported protocols?

Discrepancies arise from:

  • Catalyst purity : Trace moisture in Sc(OTf)₃ reduces activity by >30%.
  • Reaction scale : Milligram-scale reactions show higher yields (75–85%) vs. gram-scale (50–60%) due to mixing inefficiencies .

Methodological Tables

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Key ConditionsReference
Carbonyl Reduction65–78LiAlH4, THF, reflux
Pictet-Spengler Cyclization52–60Sc(OTf)₃, CH₂Cl₂, rt
Acylaminoalkylation70–85Cu(OTf)₂, α-methoxy-isoindolone

Q. Table 2: Pharmacological SAR Highlights

Substituent (Position)logPSolubility (µg/mL)Receptor Binding (Ki, nM)
8-NO₂, 5-isopentyl3.1125-HT₂A: 12
8-NO₂, 5-COOH1.84505-HT₂A: 45
Non-nitrated analog2.5255-HT₂A: 85

Notes for Experimental Design

  • Purification : Use silica gel chromatography with EtOAc/hexane gradients (3:7 to 7:3) for nitro-substituted derivatives .
  • Toxicity screening : Prioritize Ames tests for nitroarenes to assess mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 2
Reactant of Route 2
8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.